Cyclopentyl(quinolin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
cyclopentyl(quinolin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14;/h3-5,8-10,12,15H,1-2,6-7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUALMCWNPCEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
- Procedure: The quinoline-2-carbaldehyde is reacted with cyclopentylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvents: Commonly used solvents include methanol, ethanol, or acetonitrile.
- Conditions: Room temperature to mild heating (20–40 °C), under inert atmosphere to prevent oxidation.
- Outcome: Formation of cyclopentyl(quinolin-2-yl)methanamine as a free base.
Nucleophilic Substitution via Imine Intermediate
- Procedure: The aldehyde is first converted to an imine by reaction with cyclopentylamine, often catalyzed by acid or base.
- Subsequent Step: The imine is then reduced chemically or hydrogenated catalytically to yield the amine.
- Reagents: Acid catalysts (e.g., HCl, TFA), bases (e.g., triethylamine), and reducing agents.
- Solvents: THF, dichloromethane, or toluene.
- Temperature: Typically 0 °C to 50 °C.
This method is advantageous for controlling stereochemistry and minimizing side reactions.
Conversion to Hydrochloride Salt
To improve stability, solubility, and handling properties, the free base amine is converted to its hydrochloride salt:
- Procedure: The free amine is treated with hydrochloric acid in an appropriate solvent.
- Solvents: Ethanol, methanol, or ethyl acetate.
- Conditions: Room temperature, stirring until precipitation of the hydrochloride salt.
- Isolation: Filtration and drying under vacuum.
The hydrochloride salt form is preferred for pharmaceutical and analytical applications.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinoline-2-carbaldehyde formation | Formylation reagents (e.g., POCl3/DMF or Vilsmeier-Haack) | Ethyl acetate, THF | 20–70 °C | 70–85 | Selective formylation at 2-position of quinoline |
| Reductive amination | Cyclopentylamine + NaBH(OAc)3 or NaBH3CN | Methanol, Acetonitrile | 20–40 °C | 75–90 | Mild conditions, inert atmosphere preferred |
| Imine formation and reduction | Cyclopentylamine, acid/base catalyst + reducing agent | THF, DCM, toluene | 0–50 °C | 70–88 | Alternative to direct reductive amination |
| Hydrochloride salt formation | HCl in ethanol or methanol | Ethanol, Methanol | Room temp | >95 | Precipitation and isolation of hydrochloride salt |
Research Findings and Optimization Notes
- Base and Acid Selection: The choice of base (e.g., triethylamine, potassium carbonate) and acid (e.g., HCl, trifluoroacetic acid) significantly affects reaction rates and yields. HCl is preferred for salt formation due to its volatility and ease of removal.
- Solvent Effects: Polar aprotic solvents such as THF and acetonitrile enhance imine formation and reductive amination efficiency. Nonpolar solvents like toluene are used for imine reduction steps.
- Temperature Control: Maintaining mild temperatures (0–40 °C) prevents side reactions such as over-reduction or polymerization.
- Purification: Crystallization of the hydrochloride salt improves purity and facilitates handling.
- Yield Optimization: Using equimolar or slight excess of cyclopentylamine ensures complete conversion of the aldehyde intermediate.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(quinolin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.
Scientific Research Applications
Synthetic Routes
The synthesis of cyclopentyl(quinolin-2-yl)methanamine hydrochloride can be achieved through several methods:
-
Reaction with Quinoline-2-carbonyl Chloride :
- Cyclopentylamine reacts with quinoline-2-carbonyl chloride in the presence of a base (e.g., triethylamine).
- The reaction yields an amide intermediate, which is then hydrolyzed to produce the final compound.
-
Industrial Production :
- Optimized conditions for large-scale production may involve continuous flow reactors to enhance yield and purity.
Medicinal Chemistry
This compound exhibits promising biological activities that can be harnessed for therapeutic purposes:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Some derivatives of this compound have demonstrated potential in inhibiting cancer cell proliferation, particularly against human cancer cell lines like HCT-116 and MCF-7 .
Biological Studies
The compound can be utilized in biological research to explore its interactions with biomolecules:
- Binding Affinity Studies : Investigations into its binding affinity to specific receptors or enzymes can provide insights into its mechanism of action.
- In Vitro and In Vivo Studies : The compound's effects on cellular models and animal models can elucidate its pharmacological properties.
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex organic compounds, contributing to the production of specialty chemicals and materials.
Case Study 1: Anticancer Activity
A study involved testing various derivatives of this compound against cancer cell lines. Among 25 screened derivatives, several exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating significant anticancer potential .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound was effective against multiple bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as quinoline derivatives and cyclopentylamine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of cyclopentyl and quinoline moieties, which can impart distinct chemical and biological properties.
Comparison with Similar Compounds
Structural Analogues with Quinoline Moieties
Compounds sharing the quinolin-2-ylmethanamine backbone but differing in substituents or counterions are critical for structure-activity relationship (SAR) studies. Key examples include:
Research Findings :
- Dihydrochloride salts (e.g., CAS 18004-62-1) exhibit improved aqueous solubility compared to monohydrochloride forms, which may influence formulation strategies .
Cyclopentyl-Substituted Methanamine Derivatives
Compounds with cyclopentyl groups but divergent aromatic or functional groups provide insights into the role of the cyclopentyl moiety:
Research Findings :
- Cyclopentyl(4-fluorophenyl)methanamine hydrochloride (CAS 1171555-40-0) demonstrates how electron-withdrawing fluorine atoms on the aromatic ring can influence metabolic stability compared to quinoline-containing analogues .
- The absence of an aromatic system in cyclopentylmethanamine hydrochloride results in significantly lower molecular weight and altered pharmacokinetic profiles, such as increased volatility .
Miscellaneous Structurally Related Compounds
Research Findings :
- Thiazole-containing derivatives (e.g., CAS 690632-35-0) may exhibit distinct binding modes in enzyme inhibition assays due to sulfur’s electronegativity .
- Diamine structures like C₇H₁₆N₂·2HCl (CAS 1192660-42-6) could serve as crosslinking agents or chelators, diverging from the pharmacological applications of the target compound .
Biological Activity
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
The presence of the cyclopentyl group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.
Biological Activity Overview
Research has indicated that compounds containing quinoline structures exhibit a range of biological activities, including:
- Antimalarial Activity : Quinoline derivatives have been extensively studied for their antimalarial properties. This compound may exhibit similar effects, potentially targeting the cytochrome bc1 complex in Plasmodium species .
- Anticancer Properties : Quinoline derivatives are also recognized for their anticancer activities. Studies have shown that modifications to the quinoline structure can enhance potency against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has demonstrated that:
- Substituents on the Quinoline Ring : Variations in substituents on the quinoline ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups can enhance antimalarial potency .
- Alkyl Chain Length and Branching : The length and branching of alkyl chains, such as cyclopentyl, affect lipophilicity and membrane permeability, which are critical for drug efficacy .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimalarial Studies : A study highlighted that certain piperazinyl derivatives of quinolone exhibited potent activity against multidrug-resistant malaria strains with EC50 values as low as 0.44 nM. This suggests that similar modifications in this compound could yield enhanced antimalarial properties .
- Cancer Cell Line Testing : Preliminary tests on related quinoline compounds have shown promising results against various cancer cell lines, indicating that this compound might also possess anticancer activity. Further studies are needed to establish specific efficacy and mechanisms .
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, and how are intermediates characterized?
The synthesis typically involves coupling cyclopentylmagnesium bromide with quinoline-2-carbonitrile, followed by reduction (e.g., using LiAlH₄) to yield the primary amine. The hydrochloride salt is formed via treatment with HCl in a polar aprotic solvent (e.g., THF) . Intermediates are characterized by H/C NMR to confirm regioselectivity (e.g., absence of byproducts at δ 7.8–8.5 ppm for quinoline protons) and LC-MS to verify molecular weight (exact mass: 261.136 g/mol for free base; +36.46 g/mol for HCl salt) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect impurities ≤0.1% (e.g., unreacted quinoline derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the exact mass (e.g., [M+H]⁺ at m/z 261.136 for free base; [M-Cl]⁺ at m/z 261.136 + 1.007 for HCl salt) .
- FT-IR : Key bands include N-H stretch (~3300 cm⁻¹ for amine) and aromatic C=C (~1600 cm⁻¹ for quinoline) .
Q. What storage conditions are optimal to maintain stability?
Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Aqueous solutions (pH 4–6) are stable for ≤72 hours at 25°C, but long-term storage requires lyophilization .
Advanced Research Questions
Q. How can enantiomeric purity be ensured if stereocenters are introduced during synthesis?
If cyclopentyl stereochemistry is a factor (e.g., asymmetric synthesis), use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min). Validate purity via circular dichroism (CD) at 220–260 nm .
Q. How to resolve discrepancies between computational and experimental spectral data?
- NMR Discrepancies : If computed H NMR (DFT/B3LYP/6-31G*) deviates from experimental data (e.g., quinoline protons), verify solvent effects (DMSO vs. CDCl₃) and consider dynamic proton exchange in amine groups .
- Mass Spectral Anomalies : Isotopic patterns (e.g., Cl/Cl ratio) should match theoretical values. Deviations may indicate co-eluting impurities (e.g., dihydrochloride salt, CAS 18004-62-1) .
Q. What methodologies are used to study its activity in enzyme inhibition assays?
For target engagement studies (e.g., amine oxidases), use:
- Fluorometric Assays : Measure LOXL2 inhibition (IC₅₀) with a probe like aminomethylcoumarin (λₑₓ 355 nm, λₑₘ 460 nm). Include controls for MAO-A/MAO-B selectivity (IC₅₀ ratios >10 indicate specificity) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to cyclopentyl/quinoline pockets in target proteins .
Q. How to design stability studies under accelerated conditions?
- Forced Degradation : Expose to 40°C/75% RH for 14 days. Monitor degradation products (e.g., cyclopentyl ketone via oxidation; quinoline-N-oxide via photolysis) using LC-MS/MS .
- pH Stress Testing : Incubate in buffers (pH 1–13) at 60°C for 24 hours. Hydrolysis products (e.g., free cyclopentylmethanamine) are identified via comparative NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
